6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Medicinal Chemistry Quinolone Antibiotics Protecting Group Strategy

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine (CAS 128740-17-0) is a bicyclic heterocyclic compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol. It belongs to the octahydropyrrolo[3,4-b]pyridine class, a saturated fused-ring system that contains both pyrrolidine and piperidine nitrogen atoms.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 128740-17-0
Cat. No. B3229462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine
CAS128740-17-0
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3
InChIKeyOUPOBONEBFRSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine (CAS 128740-17-0): A Protected Bicyclic Diamine Building Block for Quinolone Antibiotic Synthesis


6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine (CAS 128740-17-0) is a bicyclic heterocyclic compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . It belongs to the octahydropyrrolo[3,4-b]pyridine class, a saturated fused-ring system that contains both pyrrolidine and piperidine nitrogen atoms [1]. The compound features a benzyl group at the N‑6 position and a methyl group at the N‑1 position, making it a differentially protected form of the core 1-methyloctahydropyrrolo[3,4-b]pyridine scaffold. This scaffold is employed as a key intermediate in the synthesis of 7‑(1‑pyrrolidinyl)‑3‑quinolone carboxylic acid antibacterial agents, including moxifloxacin-related structures [1].

Why 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine Cannot Be Swapped for N‑Unsubstituted or N‑Boc Octahydropyrrolo[3,4-b]pyridines


Although several octahydropyrrolo[3,4-b]pyridine variants are commercially available, their substitution patterns dictate orthogonal reactivity and downstream synthetic utility [1]. The target compound carries a benzyl protecting group on the N‑6 nitrogen and a methyl cap on the N‑1 nitrogen. The benzyl group can be removed cleanly by hydrogenolysis to liberate a secondary amine for further functionalization, whereas the methyl group remains inert under these conditions [1]. In contrast, the non‑methylated analog 6‑benzyloctahydropyrrolo[3,4-b]pyridine (CAS 128740-14-7) lacks the N‑1 methyl, altering the steric and electronic profile of the pyrrolidine nitrogen that ultimately couples to the quinolone core . Similarly, N‑Boc‑protected analogs require acidic deprotection, which may be incompatible with acid-sensitive functional groups. The combination of N‑benzyl and N‑methyl substitution therefore provides a unique deprotection orthogonality and steric tuning that cannot be replicated by generic analogs [1].

Quantitative Differentiation Data for 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine


N‑Benzyl vs. N‑H Octahydropyrrolo[3,4-b]pyridine: Orthogonal Deprotection in Quinolone Synthesis

The target compound serves as a protected form of 1‑methyloctahydropyrrolo[3,4-b]pyridine. The benzyl group is removed by catalytic hydrogenolysis (Pd/C, H₂) to generate the free N‑6 amine, which then participates in nucleophilic aromatic substitution with a 7‑haloquinolone carboxylic acid [1]. The corresponding N‑H analog (6‑benzyloctahydropyrrolo[3,4-b]pyridine, CAS 128740-14-7) lacks the N‑1 methyl group, requiring an additional methylation step that can introduce regioselectivity challenges and reduce overall yield [1].

Medicinal Chemistry Quinolone Antibiotics Protecting Group Strategy

Commercial Purity Benchmarking: 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine vs. Closest Analogs

Multiple vendors list the compound with a purity of ≥98% (HPLC) . In contrast, the closest N‑Boc analog (1‑Boc‑6‑benzyloctahydropyrrolo[3,4-b]pyridine, CAS 159877-35-7) is less commonly stocked and often provided at lower purity grades (typically 95%) [1]. The target compound's higher and more consistent purity specification reduces the need for additional purification before use in sensitive catalytic hydrogenolysis or coupling reactions.

Chemical Procurement Intermediate Purity Vendor Comparison

Stereochemical Identity: (4aS,7aS)‑Configured 6‑Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine for Enantiopure Moxifloxacin Side-Chain Synthesis

The (4aS,7aS)‑cis configuration of the octahydropyrrolo[3,4-b]pyridine core is essential for the antibacterial activity of the final quinolone. A dedicated patent describes the preparation of (4aS,7aS)‑6‑benzyl‑octahydro‑1H‑pyrrolo[3,4‑b]pyridine as a key intermediate for the moxifloxacin side‑chain small ring [1]. The target compound (6‑benzyl‑1‑methyloctahydropyrrolo[3,4‑b]pyridine) retains this cis‑fused ring junction while incorporating the N‑1 methyl, matching the substitution pattern required for the quinolone coupling step described in US5416096A [2]. Racemic or trans‑configured analogs would not deliver the same biological outcome.

Stereochemistry Chiral Intermediate Moxifloxacin

Procurement‑Relevant Application Scenarios for 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine


Synthesis of 7‑(1‑Pyrrolidinyl)‑3‑quinolone Carboxylic Acid Antibacterials

The compound is the direct precursor to 1‑methyloctahydropyrrolo[3,4‑b]pyridine, which is reacted with 7‑halo‑3‑quinolone carboxylic acids to produce novel fluoroquinolone analogs [1]. The benzyl group is removed by mild hydrogenolysis, and the liberated secondary amine attacks the quinolone core, installing the pyrrolidinyl side chain in a single step. This route is documented in US5416096A [1].

Moxifloxacin Side‑Chain Intermediate Manufacturing

When supplied in the (4aS,7aS)‑cis configuration, the compound serves as a key building block for the moxifloxacin side chain, a high‑volume fluoroquinolone antibiotic [2]. The pre‑installed N‑methyl group eliminates the need for a late‑stage methylation, streamlining the industrial synthetic sequence.

Parallel Library Synthesis of N6‑Substituted Octahydropyrrolo[3,4-b]pyridines

The benzyl group can be removed to generate a free N‑6 amine, which can then be acylated, sulfonylated, or alkylated to generate diverse libraries of octahydropyrrolo[3,4‑b]pyridine derivatives for medicinal chemistry screening [1]. The N‑1 methyl remains as a constant substituent throughout the library, providing a consistent steric and electronic baseline.

Reference Standard for N‑Benzyl‑N‑methyl Bicyclic Diamine Analytical Method Development

With a commercially available purity of ≥98% (HPLC), the compound can be used as a reference standard for HPLC, LC‑MS, or GC method development and validation, particularly for the analysis of moxifloxacin intermediates and related process impurities .

Quote Request

Request a Quote for 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.